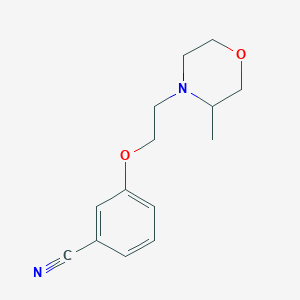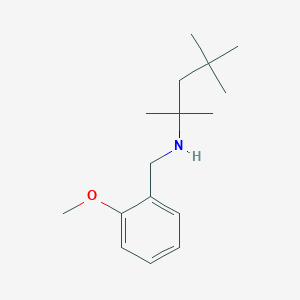
n-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine: is a synthetic compound belonging to the class of phenethylamines This compound is characterized by the presence of a methoxybenzyl group attached to a trimethylpentanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2,4,4-trimethylpentan-2-amine.
Introduction of the Methoxybenzyl Group: The intermediate is then reacted with 2-methoxybenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the methoxybenzyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It has been investigated for its potential biological activities, including interactions with specific receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist or antagonist at certain receptors, influencing various biochemical processes. For example, it may interact with serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways.
Comparaison Avec Des Composés Similaires
N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine can be compared with other similar compounds, such as:
2C Phenethylamines: These compounds share a similar phenethylamine backbone but differ in the substituents attached to the aromatic ring.
NBOMe Compounds: These are N-benzylmethoxy derivatives of phenethylamines, known for their potent effects on serotonin receptors.
Mescaline Derivatives: These compounds have a similar structure but with different substituents, leading to variations in their pharmacological properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of the methoxybenzyl group and the trimethylpentanamine backbone, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H27NO |
|---|---|
Poids moléculaire |
249.39 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C16H27NO/c1-15(2,3)12-16(4,5)17-11-13-9-7-8-10-14(13)18-6/h7-10,17H,11-12H2,1-6H3 |
Clé InChI |
ZGKSKCLFQQHBGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)NCC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14902158.png)


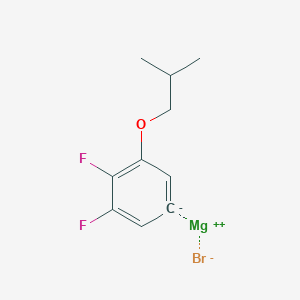
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14902190.png)
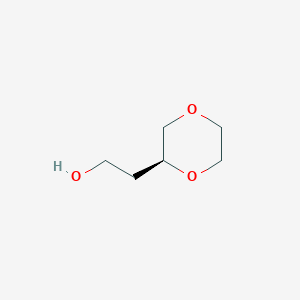
![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)
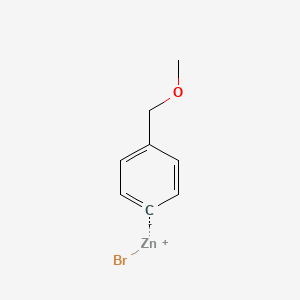
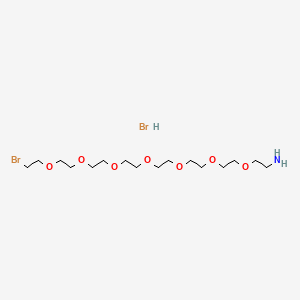
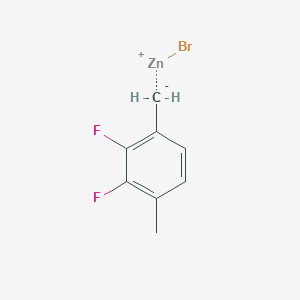
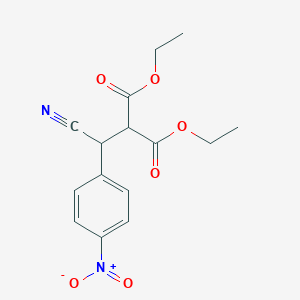
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)

